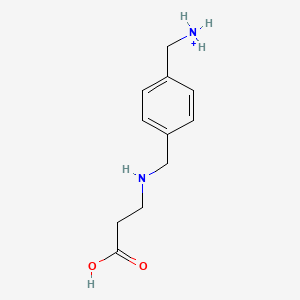![molecular formula C12H17N2O7P B10760338 1-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylamino]cyclopropane-1-carboxylic acid](/img/structure/B10760338.png)
1-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylamino]cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of N-Pyridoxyl-1-Amino-Cyclopropanecarboxylic Acid-5-Monophosphate involves several synthetic routes. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves alkene cyclopropanation under the action of diazo compounds, ylides, and carbenes . Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the compound.
Chemical Reactions Analysis
N-Pyridoxyl-1-Amino-Cyclopropanecarboxylic Acid-5-Monophosphate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
N-Pyridoxyl-1-Amino-Cyclopropanecarboxylic Acid-5-Monophosphate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it serves as a substrate for enzymes involved in amino acid metabolism. In medicine, it has potential therapeutic applications due to its ability to interact with specific molecular targets. Additionally, it is used in industrial processes for the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of N-Pyridoxyl-1-Amino-Cyclopropanecarboxylic Acid-5-Monophosphate involves its interaction with specific molecular targets, such as enzymes involved in amino acid metabolism. It acts as a decarboxylating aminotransferase, catalyzing both decarboxylation and amino transfer reactions . This dual functionality makes it a valuable tool in biochemical research and therapeutic applications.
Comparison with Similar Compounds
N-Pyridoxyl-1-Amino-Cyclopropanecarboxylic Acid-5-Monophosphate is unique due to its specific structure and functional groups. Similar compounds include other pyridoxamine 5’-phosphates and 1-aminocyclopropane-1-carboxylic acid derivatives . These compounds share some structural similarities but differ in their specific functional groups and reactivity. The uniqueness of N-Pyridoxyl-1-Amino-Cyclopropanecarboxylic Acid-5-Monophosphate lies in its ability to undergo both decarboxylation and amino transfer reactions, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C12H17N2O7P |
|---|---|
Molecular Weight |
332.25 g/mol |
IUPAC Name |
1-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylamino]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H17N2O7P/c1-7-10(15)9(5-14-12(2-3-12)11(16)17)8(4-13-7)6-21-22(18,19)20/h4,14-15H,2-3,5-6H2,1H3,(H,16,17)(H2,18,19,20) |
InChI Key |
ZMHRUAWWUAOOQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1O)CNC2(CC2)C(=O)O)COP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


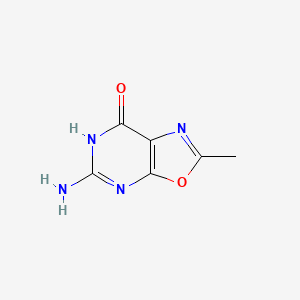
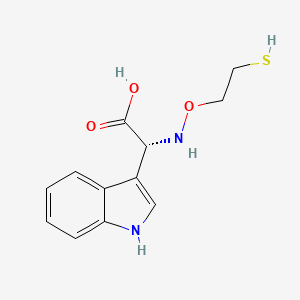
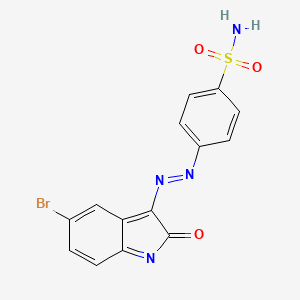
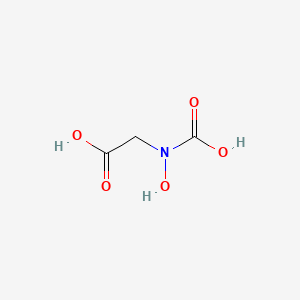
![[(4S)-1-phenyl-7-pyridin-3-ylheptan-4-yl] (2S)-1-[2,2-difluoro-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate](/img/structure/B10760291.png)
![4-[3-Methylsulfanylanilino]-6,7-dimethoxyquinazoline](/img/structure/B10760295.png)
![[(2R,4S,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B10760298.png)
![N-(4-{2-[(3-Chlorobenzyl)amino]ethyl}phenyl)thiophene-2-carboximidamide](/img/structure/B10760301.png)
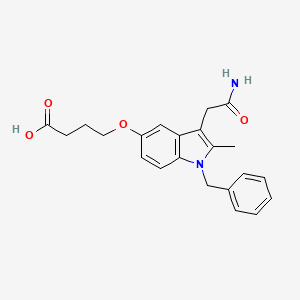
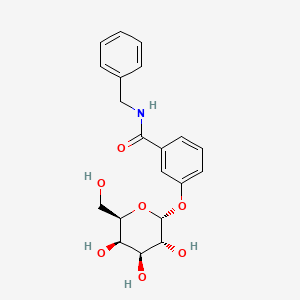
![(5-Chloropyrazolo[1,5-A]pyrimidin-7-YL)-(4-methanesulfonylphenyl)amine](/img/structure/B10760312.png)
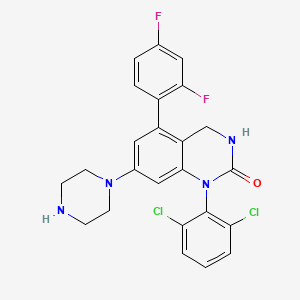
![4-(Aminosulfonyl)-N-[(3,4,5-trifluorophenyl)methyl]-benzamide](/img/structure/B10760318.png)
